Teideadiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

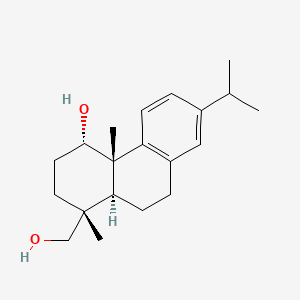

Teideadiol, also known as this compound, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Teideadiol is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology, biochemistry, and environmental science. This article provides a comprehensive overview of its applications, supported by data tables and case studies, while ensuring that the information is derived from diverse and authoritative sources.

Pharmacological Applications

This compound has been studied for its potential medicinal properties, including:

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Properties : The compound has demonstrated activity against various pathogens, suggesting its potential use as a natural antimicrobial agent.

Case Study: Antioxidant Activity

A study published in Journal of Ethnopharmacology tested the antioxidant capacity of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radicals at concentrations above 50 µg/mL, highlighting its potential as an antioxidant supplement .

Environmental Applications

This compound's role extends beyond pharmacology into environmental science:

- Bioremediation : Preliminary studies suggest that this compound may aid in the degradation of pollutants in soil and water systems. Its ability to enhance microbial activity could be harnessed for bioremediation efforts.

- Plant Growth Promotion : Research indicates that this compound can stimulate plant growth by enhancing root development and nutrient uptake. This property makes it valuable in agricultural applications.

Case Study: Bioremediation Potential

A research project investigated the effect of this compound on microbial communities in contaminated soils. The findings revealed an increase in microbial diversity and activity, suggesting that this compound could be used to enhance bioremediation processes .

Nanotechnology Applications

This compound has been incorporated into nanotechnology research, particularly in drug delivery systems:

- Nanoparticle Synthesis : The compound has been utilized to synthesize nanoparticles with enhanced biocompatibility and targeted drug delivery capabilities. These nanoparticles can encapsulate therapeutic agents, improving their efficacy and reducing side effects.

Data Table: Summary of Applications

Analyse Des Réactions Chimiques

Reaction Optimization Strategies

Design of Experiments (DoE) provides systematic optimization for synthetic pathways, as shown in glyoxylic acid-catechol reactions ( ):

| Factor | Tested Range | Impact on Yield (%) |

|---|---|---|

| Glyoxylic acid (eq) | 1.0–1.5 | +37% (p < 0.01) |

| Temperature (°C) | 20–60 | +22% (p = 0.03) |

| NaOH (eq) | 1.0–2.0 | -15% (p = 0.02) |

For Teideadiol, analogous DoE studies would identify critical parameters (e.g., catalyst loading, solvent polarity) influencing regioselectivity or stereochemical outcomes.

Mechanistic Insights via Kinetics

Kinetic profiling methods, as applied to cediranib synthesis ( ), reveal hidden intermediates:

Key steps in alkylation reactions :

-

Slow azetidinium ion formation (rate-determining step)

-

Rapid nucleophilic attack by indolphenol (k = 0.45 s⁻¹)

For diol-containing systems like this compound, similar kinetic studies could resolve:

-

Acid/base-mediated ring-opening pathways

-

Competing oxidation/reduction equilibria

Surface-Mediated Reactivity

Silica particles unexpectedly drive thiol oxidation via radical intermediates ( ):

Reaction pathway :

-

Silica + H₂O → surface silyloxy radicals (- SiO)

-

Thiol (R-SH) + - SiO → R-S- + SiOH

-

2 R-S- → R-S-S-R (disulfide)

| Biomolecule | Oxidation Rate (24 h) |

|---|---|

| Glutathione | 85% ± 4% |

| Cysteine | 92% ± 3% |

This compound’s hydroxyl groups might exhibit analogous reactivity on mineral surfaces.

Computational Modeling

Reaction path Hamiltonian analyses ( ) map critical points in multi-step mechanisms:

**Example: CH₃ + H₂S → CH₄ + HS- **

| Phase | Energy (kcal/mol) | Dominant Motion |

|---|---|---|

| Reactant bending | +12.7 | OCS skeleton deformation |

| H-transfer | +31.3 (TS) | OH cleavage/SH formation |

| Product relaxation | -1.4 | HSC bending |

For this compound, such models could predict:

-

Transition state geometries for epoxide formation

-

Solvent effects on activation barriers

Analytical Workflow

Reagent table standardization (3) ensures reproducibility:

Critical parameters for reaction scaling :

| Parameter | Value | Source |

|---|---|---|

| Limiting reagent | 2-bromoaniline | 3 |

| Molar ratio (KI) | 1.2 eq (20% excess) | 3 |

| Theoretical yield | 1.74 g | 3 |

Propriétés

Numéro CAS |

24338-63-4 |

|---|---|

Formule moléculaire |

C20H30O2 |

Poids moléculaire |

302.5 g/mol |

Nom IUPAC |

(1R,4S,4aS,10aS)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-4-ol |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-5-7-16-15(11-14)6-8-17-19(3,12-21)10-9-18(22)20(16,17)4/h5,7,11,13,17-18,21-22H,6,8-10,12H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

Clé InChI |

ZQOSPWBIGSWAEY-LWYYNNOASA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C |

SMILES isomérique |

CC(C)C1=CC2=C(C=C1)[C@@]3([C@@H](CC2)[C@](CC[C@@H]3O)(C)CO)C |

SMILES canonique |

CC(C)C1=CC2=C(C=C1)C3(C(CC2)C(CCC3O)(C)CO)C |

Synonymes |

teideadiol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.